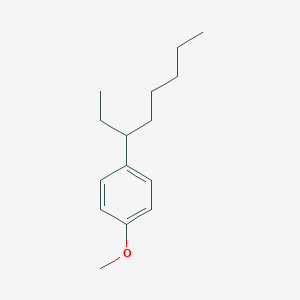

1-Methoxy-4-(octan-3-yl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-4-(octan-3-yl)benzene is an organic compound with the molecular formula C15H24O . It has a molecular weight of 220.36 .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of trimethylsilyl iodide at 105 - 114℃ for 0.25h in an inert atmosphere . Other methods include the use of hydrogen iodide in acetic acid .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methoxy group (OCH3) and an octan-3-yl group (C8H17) attached to it . The compound’s structure can be represented as CCCCCC(CC)C1=CC=C(C=C1)OC .Scientific Research Applications

Molecular Wire and Oxidation Processes

1,4-Bis(3-methoxythiophene-2-yl)benzene with two ferrocenyl groups has been prepared as a model compound for a molecular wire, with studies conducted on its electrochemical properties and oxidation processes. The oxidized species on the terminal moieties demonstrate interaction with the wire moiety, with spin distribution estimated from electron spin resonance measurements (Sakamoto, Hiroi, & Sato, 2003).

Structural Engineering and Material Design

Research on reducing the length of alkoxy substituents from ditopic ligands has shown significant structural consequences, affecting the assembly of 2D → 2D parallel interpenetrated networks. This research emphasizes the role of long alkoxy-chain substituents in designing coordination polymers with specific architectural features (Vujovic et al., 2015).

Liquid Crystalline Behavior and Photophysical Properties

A study on luminescent 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles has explored their potential as mesogens. The research found that compounds with varying alkoxy chain lengths exhibit different liquid crystalline phases, with implications for designing materials with specific optical and electronic properties (Ahipa et al., 2014).

Catalytic Processes and Chemical Synthesis

The catalytic cyclocondensation of 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene leading to pillar[5]arenes has been reported, showcasing the stereoselective arrangement of alkoxy groups and their ability to encapsulate guest molecules. This study contributes to the understanding of molecular inclusion phenomena and the synthesis of complex organic structures (Kou et al., 2010).

Electrochemical Z-E Isomerization

Research on 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzene stereoisomers has demonstrated the possibility of photoisomerization and electrochemically induced isomerization, providing insights into the molecular behavior that could be exploited in developing photoresponsive materials (Waskiewicz et al., 2008).

Properties

IUPAC Name |

1-methoxy-4-octan-3-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-4-6-7-8-13(5-2)14-9-11-15(16-3)12-10-14/h9-13H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWXNPSSSPQQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxypyridin-2-yl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2625310.png)

![N4-(4-chlorophenyl)-N6-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2625314.png)

![N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2625319.png)

![N-[4-(3-methoxyazetidin-1-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2625320.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)

![3-[(4-Chlorophenyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2625327.png)

![4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2625333.png)